molecular formula C10H10O3 B2771452 4-Phenoxyoxolan-3-one CAS No. 2375260-80-1

4-Phenoxyoxolan-3-one

Cat. No.: B2771452
CAS No.: 2375260-80-1
M. Wt: 178.187
InChI Key: QCRVUPDWRXKGQC-UHFFFAOYSA-N
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Description

4-Phenoxyoxolan-3-one is a chemical compound with the CAS Number: 2375260-80-1 . It has a molecular weight of 178.19 . The IUPAC name for this compound is 4-phenoxydihydrofuran-3 (2H)-one . The physical form of this compound is powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O3/c11-9-6-12-7-10 (9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This code provides a standard way to encode the molecular structure using text. The InChI key is QCRVUPDWRXKGQC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.19 . It is stored at a temperature of -10 degrees . The physical form of this compound is powder .

Scientific Research Applications

Synthesis and Characterization

4-Phenoxyoxolan-3-one and its derivatives play a crucial role in the synthesis and characterization of various compounds. For example, the synthesis of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with phenoxy-methyl substituents was explored, demonstrating significant phytotoxicity against certain model plants, indicating potential as plant hormone inhibitors. This synthesis process highlighted the feasibility of utilizing this compound derivatives for herbicidal applications (Aibibuli et al., 2012).

Catalytic Reactions and Functionalization

The compound has been investigated for its potential in catalyzing specific chemical reactions. A study on the mechanism of reaction between 4-phenoxymethyl 1.3-dioxolan-2-one and amines suggested its utility in modifying epoxy resins, potentially enhancing material properties by introducing cyclic carbonate structures (Buergel & Fedtke, 1993). Another research explored the one-pot synthesis of biobased polyester thermosets using 1,3-Dioxolan-4-one (DOX) chemistry, highlighting the application of this compound derivatives in producing sustainable materials with high thermal resistance and mechanical strength (Gazzotti et al., 2018).

Environmental Applications

The environmental fate and impact of compounds structurally similar to this compound, such as phenoxy acid herbicides, have been examined, revealing insights into biodegradation potentials and ecotoxicity. One study focused on the biodegradation of 2,4-D in the presence of ferulic acid, a structurally similar plant secondary metabolite, showcasing the interplay between synthetic compounds and natural plant metabolites in environmental contexts (Mierzejewska et al., 2019).

Biochemical Research

On a biochemical level, this compound derivatives have been used to study enzyme catalysis and metabolic pathways. For instance, research into the hydroxylation of p-nitrophenol by rabbit cytochrome P-450 isozyme 3a provided valuable insights into the enzymatic processes involving similar compounds, shedding light on the metabolic pathways that could affect the bioavailability and toxicity of phenoxy compounds (Koop, 1986).

Safety and Hazards

The safety information for 4-Phenoxyoxolan-3-one includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is "Warning" .

Properties

IUPAC Name

4-phenoxyoxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRVUPDWRXKGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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